copper;2-azanidylethylazanide

Description

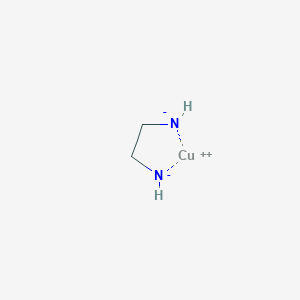

Copper;2-azanidylethylazanide is a coordination complex featuring a copper ion bound to the 2-azanidylethylazanide ligand. The compound’s structure, inferred from analogous cobalt complexes (e.g., cobalt;2-azanidylethylazanide), suggests an octahedral geometry around the copper center, with additional counterions (e.g., sulfate) balancing the charge .

Applications of such complexes may span catalysis and materials science, as azanide ligands are known to stabilize transition metals in redox-active states, enabling electron-transfer processes .

Properties

Molecular Formula |

C2H6CuN2 |

|---|---|

Molecular Weight |

121.63 g/mol |

IUPAC Name |

copper;2-azanidylethylazanide |

InChI |

InChI=1S/C2H6N2.Cu/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2 |

InChI Key |

ONFUTDADALZYRE-UHFFFAOYSA-N |

Canonical SMILES |

C(C[NH-])[NH-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper;2-azanidylethylazanide can be synthesized through the reaction of copper(II) salts with ethylenediamine. One common method involves dissolving copper(II) sulfate in water and then adding ethylenediamine to the solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a blue solid. The reaction can be represented as follows:

CuSO4+2C2H8N2→[Cu(C2H8N2)2]SO4

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper;2-azanidylethylazanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(III) complexes.

Reduction: It can be reduced to copper(I) complexes.

Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Ligands such as ammonia or other amines.

Major Products Formed

Oxidation: Copper(III) complexes.

Reduction: Copper(I) complexes.

Substitution: Complexes with different ligands.

Scientific Research Applications

Copper;2-azanidylethylazanide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its anticancer properties due to its ability to interact with DNA.

Industry: Used in electroplating and as a stabilizer in polymer production

Mechanism of Action

The mechanism of action of copper;2-azanidylethylazanide involves its ability to coordinate with various biological molecules. In medicinal applications, it can bind to DNA and induce oxidative stress, leading to cell death. The compound’s interaction with enzymes and proteins can also disrupt cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Copper;2-azanidylethylazanide and Analogous Complexes

*Inferred from ligand behavior in analogous systems.

Key Findings from Comparative Studies

Ligand Flexibility and Metal Specificity: The 2-azanidylethylazanide ligand demonstrates versatility, coordinating to both Cu²⁺ and Co²⁺ with similar geometries. Platinum analogs (e.g., platinum;2-azanidylethylazanide dihydrate) show superior hydrolytic stability, likely due to the inert nature of Pt²⁺, making them suitable for aqueous-phase catalysis .

Electronic and Redox Behavior: this compound is expected to display redox activity similar to [Cu(HLPz)Cl]n, a 1D polymer with a Cu₂Cl₂ core.

Polymeric copper complexes (e.g., [Cu(HLPz)Cl]n) underscore the role of ligand design in achieving structural dimensionality, suggesting that 2-azanidylethylazanide could enable novel metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.